Chloroacetylenic rac-trans Permethrin

Description

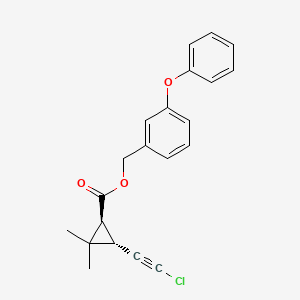

Structure

2D Structure

Properties

Molecular Formula |

C21H19ClO3 |

|---|---|

Molecular Weight |

354.8 g/mol |

IUPAC Name |

(3-phenoxyphenyl)methyl (1S,3S)-3-(2-chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C21H19ClO3/c1-21(2)18(11-12-22)19(21)20(23)24-14-15-7-6-10-17(13-15)25-16-8-4-3-5-9-16/h3-10,13,18-19H,14H2,1-2H3/t18-,19+/m0/s1 |

InChI Key |

FJEFBSUEZRQPIM-RBUKOAKNSA-N |

Isomeric SMILES |

CC1([C@H]([C@@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C#CCl)C |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C#CCl)C |

Origin of Product |

United States |

Synthesis and Chemical Modifications

Synthetic Pathways for Chloroacetylenic rac-trans Permethrin (B1679614)

The primary route to Chloroacetylenic rac-trans Permethrin involves the synthesis of its two key precursors: 3-(chloroethynyl)-2,2-dimethylcyclopropanecarboxylic acid and 3-phenoxybenzyl alcohol. These are then combined in an esterification reaction.

A key precursor for this compound is (±)-2,2-dimethyl-3-chloroethynyl cyclopropane (B1198618) carboxylic acid. A documented method for its preparation involves starting with (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid. This process utilizes a dehydrochlorination reaction.

The reaction is typically carried out in the presence of a deacidification agent, such as sodium hydroxide (B78521) or potassium hydroxide, within a lower aliphatic alcohol like methanol, ethanol, or tert-butanol. The mixture is heated to reflux to facilitate the reaction. After the reaction is complete, the resulting solid (sodium or potassium chloride) is removed by filtration. The filtrate is then concentrated, and the desired carboxylic acid is obtained by acidification and subsequent purification, often through recrystallization. rasayanjournal.co.in This method is considered advantageous for its simplicity and suitability for larger-scale production. google.com

The other essential precursor is 3-phenoxybenzyl alcohol. google.com This alcohol is a common component in many synthetic pyrethroids.

The final step is the esterification of 3-phenoxybenzyl alcohol with the acid chloride of 3-(chloroethynyl)-2,2-dimethylcyclopropanecarboxylic acid. The carboxylic acid is first converted to its more reactive acid chloride, for example, by using thionyl chloride. rothamsted.ac.uk The resulting acid chloride is then reacted with 3-phenoxybenzyl alcohol, often in the presence of a base or catalyst, to form the final ester, this compound. General methods for such esterifications in pyrethroid synthesis include the use of catalysts like tetraethyl titanate or conducting the reaction in the presence of a quaternary ammonium (B1175870) salt. nih.govlibretexts.org

The insecticidal activity of pyrethroids is highly dependent on their stereochemistry. For this compound, achieving the desired racemic trans configuration is a critical aspect of its synthesis. The stereochemistry is typically controlled at the stage of the cyclopropanecarboxylic acid precursor.

One established strategy for obtaining specific isomers of related pyrethroid precursors, such as 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, involves the use of resolving agents. Racemic mixtures of the cis and trans isomers of the carboxylic acid can be treated with a chiral base, such as an alkaloid like l-ephedrine or quinine. gcms.cz This forms diastereomeric salts that have different solubilities, allowing for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, it can be hydrolyzed to yield the enantiomerically enriched carboxylic acid. This acid, now with the desired stereochemistry, can then be carried forward in the synthesis to produce the final product with the corresponding stereochemistry. This principle of classical resolution can be applied to obtain the rac-trans isomer of 3-(chloroethynyl)-2,2-dimethylcyclopropanecarboxylic acid.

The large-scale synthesis of this compound presents several challenges, including cost-effectiveness, yield optimization, and purity control. The method of preparing (±)-2,2-dimethyl-3-chloroethynyl cyclopropane carboxylic acid from its dichlorovinyl precursor is noted for its industrial applicability, as it avoids more expensive purification techniques like vacuum distillation and column chromatography in favor of recrystallization. rasayanjournal.co.ingoogle.com

A significant challenge in the large-scale production of pyrethroids is ensuring the desired isomeric purity. The blending of batches with different isomer ratios is a strategy that can be employed to achieve a final product with a specific cis:trans ratio.

The efficiency of the final esterification step is also a critical factor. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Minimizing the formation of by-products and simplifying the purification process are key considerations for an economically viable large-scale synthesis.

Exploration of Analogues and Homologs Derived from this compound

The development of analogues and homologs of existing pesticides is a common strategy to discover new compounds with improved properties. For pyrethroids, modifications are often made to the acid or alcohol portion of the molecule to alter their insecticidal activity, spectrum, and environmental stability.

While specific research on analogues derived directly from this compound is not extensively documented in the public domain, general principles of pyrethroid chemistry suggest potential modifications. These could include the substitution of the chloro group on the acetylene (B1199291) with other halogens or small alkyl groups. The phenoxybenzyl alcohol moiety could also be modified, for instance, by introducing substituents on the aromatic rings. The exploration of such analogues would aim to understand the structure-activity relationship and potentially lead to the discovery of more potent or selective insecticides. rothamsted.ac.uk

Design Principles for Novel Chemical Structures with Chloroacetylenic Moieties

For pyrethroids, the gem-dimethyl group on the cyclopropane ring and the ester linkage are generally considered essential for activity. The nature of the substituent at the 3-position of the cyclopropane ring significantly influences the insecticidal potency. The chloroacetylenic moiety in this compound is a key feature that contributes to its biological activity. The introduction of an alkyne group can alter the electronic and steric properties of the molecule compared to the more common dichlorovinyl or dibromovinyl substituents.

The design of novel structures would involve retaining the essential pharmacophore of the pyrethroid skeleton while systematically modifying the chloroacetylenic moiety and the alcohol portion to optimize insecticidal activity and other properties. Computational chemistry and molecular modeling can be employed to predict the potential activity of new designs before their synthesis. researchgate.net

Methodologies for Impurity Profiling and Derivatization Studies

Impurity profiling is a critical aspect of chemical analysis, ensuring the quality and consistency of the final product. For pyrethroid insecticides like Permethrin, common impurities can arise from starting materials, intermediates, or side reactions during synthesis. Chloroacetylenic Permethrin itself is listed as a potential impurity in the synthesis of Permethrin, designated as "Permethrin - Impurity G". nih.gov

The analysis of this compound and its impurities typically involves chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of pyrethroids. It can be used to separate and quantify the different isomers of Permethrin and its related impurities. nih.govrjptonline.org

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile compounds like pyrethroids. rjptonline.org

For GC analysis, derivatization may be necessary for compounds containing certain functional groups to improve their volatility and chromatographic behavior. libretexts.org The alkyne group in this compound is a functional group that can potentially undergo derivatization. While specific derivatization methods for this compound are not detailed in the available literature, general methods for the derivatization of alkynes for GC analysis exist. Silylation, for example, is a common derivatization technique where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, which can increase volatility. gcms.cz

A comprehensive impurity profile would involve the identification and quantification of all significant impurities present in the final product. This is typically achieved by comparing the chromatographic profile of the sample to that of known reference standards of potential impurities.

Data Tables

Table 1: Key Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

| This compound | 65133-01-9 | C₂₁H₁₉ClO₃ |

| (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid | 55701-05-8 | C₈H₁₀Cl₂O₂ |

| 3-Phenoxybenzyl alcohol | 13826-35-2 | C₁₃H₁₂O₂ |

| (±)-2,2-dimethyl-3-chloroethynyl cyclopropane carboxylic acid | Not available | C₈H₉ClO₂ |

| Permethrin | 52645-53-1 | C₂₁H₂₀Cl₂O₃ |

| Thionyl chloride | 7719-09-7 | SOCl₂ |

| Sodium hydroxide | 1310-73-2 | NaOH |

| Potassium hydroxide | 1310-58-3 | KOH |

| l-Ephedrine | 299-42-3 | C₁₀H₁₅NO |

| Quinine | 130-95-0 | C₂₀H₂₄N₂O₂ |

Table 2: Analytical Techniques for Pyrethroid Analysis

| Analytical Technique | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of isomers and impurities. | rjptonline.org, nih.gov |

| Gas Chromatography (GC) | Analysis of volatile and semi-volatile impurities. | rjptonline.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and structural elucidation of impurities. | rjptonline.org |

| Derivatization (e.g., Silylation) | To improve the volatility and chromatographic behavior of analytes for GC analysis. | gcms.cz, libretexts.org |

Stereochemical Investigations and Isomerism

Fundamental Stereochemistry of Permethrin (B1679614) and its Chloroacetylenic Derivatives

Permethrin possesses two chiral centers located on its cyclopropane (B1198618) ring, specifically at the C1 and C3 positions. michberk.com This structural feature gives rise to the existence of four possible stereoisomers. These stereoisomers are organized into two pairs of diastereomers: cis and trans. Within each diastereomeric pair, there are two enantiomers, which are non-superimposable mirror images of each other. michberk.comchiraltech.com

The cis and trans designation refers to the relative orientation of the substituents on the cyclopropane ring. In the cis isomers, the substituents at C1 and C3 are on the same side of the ring plane, while in the trans isomers, they are on opposite sides. semanticscholar.orgresearchgate.net Consequently, the four stereoisomers of permethrin are:

(1R,3S)-trans-permethrin and (1S,3R)-trans-permethrin (an enantiomeric pair) michberk.com

(1R,3R)-cis-permethrin and (1S,3S)-cis-permethrin (an enantiomeric pair) michberk.com

"Chloroacetylenic rac-trans Permethrin" is a specific derivative of permethrin. The term "rac-trans" indicates that it is a racemic mixture of the trans enantiomers. A racemic mixture contains equal amounts of both enantiomers, in this case, the (1R,3S) and (1S,3R) forms of the chloroacetylenic derivative. The "chloroacetylenic" part of the name signifies the replacement of a chemical group on the parent permethrin molecule with a chloroacetylene moiety. While detailed research on this specific compound is not widely available in public literature, its fundamental stereochemistry can be inferred from the well-established principles of permethrin chemistry.

Table 1: Stereoisomers of Permethrin

| Stereoisomer Name | Diastereomer Type | Enantiomeric Relationship |

| (1R,3S)-trans-permethrin | trans | Enantiomer of (1S,3R)-trans-permethrin |

| (1S,3R)-trans-permethrin | trans | Enantiomer of (1R,3S)-trans-permethrin |

| (1R,3R)-cis-permethrin | cis | Enantiomer of (1S,3S)-cis-permethrin |

| (1S,3S)-cis-permethrin | cis | Enantiomer of (1R,3R)-cis-permethrin |

Isolation and Characterization of this compound Isomers

The isolation and characterization of individual stereoisomers from a racemic mixture are crucial for understanding their specific properties. For permethrin and its derivatives, this is typically achieved through chiral chromatography. waters.com While specific documented methods for the isolation of this compound isomers are scarce in readily accessible scientific literature, the general procedures applied to permethrin would be the starting point.

The process would involve:

Synthesis: The initial synthesis would likely result in the racemic mixture of the trans isomers. bme.hu

Chiral Separation: The racemic mixture would then be subjected to a chiral separation technique, most commonly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). chiraltech.comnih.gov The choice of the chiral column and the mobile phase is critical for achieving baseline separation of the enantiomers. waters.com

Characterization: Once isolated, each enantiomer would be characterized using various spectroscopic and analytical techniques to confirm its purity and stereochemical configuration. These techniques include:

Polarimetry: To measure the optical rotation of each enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the relative stereochemistry.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

X-ray Crystallography: To definitively determine the three-dimensional structure and absolute configuration of a crystalline sample.

Due to the lack of specific published research on this compound, detailed experimental data on its isolation and characterization remains unavailable.

Chiral Discrimination and Diastereomeric Analysis Techniques

The separation and analysis of stereoisomers are fundamental in stereochemistry. For permethrin and its derivatives, various chromatographic techniques are employed for chiral discrimination and diastereomeric analysis.

Diastereomers, such as the cis and trans isomers of permethrin, have different physical properties and can therefore be separated using standard, non-chiral chromatographic methods like HPLC with achiral stationary phases or gas chromatography (GC). semanticscholar.orgwho.int

The separation of enantiomers, however, requires a chiral environment. This is achieved through chiral chromatography, where the stationary phase is itself chiral. chiraltech.comnih.gov Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209), have proven to be highly effective in resolving the enantiomers of permethrin. waters.comnih.gov The conditions for separation, including the choice of mobile phase and temperature, are optimized to achieve the best resolution. nih.gov Ultra-Performance Convergence Chromatography (UPC²), a technique that uses supercritical fluid as the mobile phase, has also been shown to provide excellent and rapid separation of all four permethrin isomers. waters.com

Table 2: Analytical Techniques for Permethrin Isomer Separation

| Technique | Stationary Phase Type | Purpose | Reference |

| High-Performance Liquid Chromatography (HPLC) | Achiral (e.g., C18) | Separation of cis and trans diastereomers | semanticscholar.orgresearchgate.net |

| Gas Chromatography (GC) | Achiral | Separation of cis and trans diastereomers | semanticscholar.org |

| High-Performance Liquid Chromatography (HPLC) | Chiral (e.g., polysaccharide-based) | Separation of enantiomers | chiraltech.comnih.gov |

| Ultra-Performance Convergence Chromatography (UPC²) | Chiral | Separation of all four stereoisomers | waters.com |

Influence of Specific Stereoisomerism on Chemical Reactivity Profiles

The spatial arrangement of atoms in stereoisomers can significantly influence their chemical reactivity. While enantiomers have identical chemical properties in an achiral environment, they can exhibit different reactivity in the presence of other chiral molecules, such as enzymes or chiral reagents. Diastereomers, having different physical and chemical properties, can exhibit different reactivity even in achiral environments.

For permethrin, the trans isomers are generally more susceptible to hydrolysis than the cis isomers. nih.gov This difference in reactivity is attributed to the steric hindrance around the ester group, which is more pronounced in the cis configuration. Studies on the biodegradation of permethrin have also shown that different enantiomers can be metabolized at different rates. acs.org For instance, the degradation of trans-permethrin (B105639) is often faster than that of cis-permethrin (B1144874) in soil and sediment. acs.org

Regarding this compound, while specific reactivity data is not available, it is reasonable to infer that the introduction of the chloroacetylenic group would influence the electronic properties of the molecule. The electron-withdrawing nature of the chloroacetylene group could potentially affect the reactivity of the ester linkage and other functional groups within the molecule. The stereochemistry of the trans isomers would likely still play a significant role in dictating the accessibility of the reactive sites to reagents, similar to what is observed with permethrin. However, without experimental data, any discussion on the specific reactivity profiles of the individual enantiomers of this compound remains speculative.

Molecular Mechanisms of Action

Interaction with Voltage-Sensitive Sodium Channels: Primary Molecular Target Investigations

The primary target of pyrethroid insecticides is the voltage-gated sodium channel (VGSC), a critical component in the generation and propagation of nerve impulses. mdpi.com Pyrethroids bind to the VGSC and modify its gating properties, leading to prolonged channel opening and membrane depolarization. nih.gov This disruption of normal nerve function results in the paralysis and subsequent death of the insect. nih.gov

Characterization of Chloroacetylenic rac-trans Permethrin (B1679614) Binding Specificity to Channel Subtypes

Specific research characterizing the binding of Chloroacetylenic rac-trans Permethrin to different voltage-sensitive sodium channel subtypes is not currently available. However, studies on other pyrethroids have revealed that binding affinity can be influenced by the amino acid composition of the channel. For instance, mutations in specific regions of the VGSC can confer resistance to certain pyrethroids while not affecting others. nih.gov This suggests a degree of specificity in the interaction between different pyrethroid structures and sodium channel subtypes. It is plausible that the chloroacetylenic moiety of this particular permethrin derivative could influence its binding profile, but this remains to be experimentally verified.

Electrophysiological and Kinetic Studies of Ion Channel Modulation

Detailed electrophysiological and kinetic studies specifically on this compound are absent from the current scientific literature. Generally, pyrethroids are known to prolong the open state of the sodium channel, leading to a characteristic "tail current" in electrophysiological recordings. nih.gov This effect is caused by a slowing of the channel's inactivation and deactivation processes. The kinetics of this modulation can vary between different pyrethroids, with some causing a more persistent channel opening than others. Without specific data, it is hypothesized that this compound would induce similar effects, but the precise kinetics and magnitude of this modulation are unknown.

Exploration of Alternative or Synergistic Molecular Targets

Investigation of Allosteric Inhibition Mechanisms, such as Furin Inhibition by Permethrin Derivatives

Recent studies have identified the proprotein convertase furin as a potential alternative target for permethrin. Furin is a crucial enzyme involved in the maturation of a wide range of proteins. It has been demonstrated that permethrin can act as a non-competitive, allosteric inhibitor of furin. This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its function. This finding opens up the possibility that some of the biological effects of permethrin derivatives could be mediated through the inhibition of furin or other related proteases. However, no studies have specifically investigated the interaction of this compound with furin.

Identification of Other Receptor or Enzyme Interactions and Their Biological Implications

Beyond furin, other potential secondary targets for pyrethroids have been suggested, including voltage-gated calcium and chloride channels. mdpi.com Disruption of these channels could also contribute to the neurotoxic effects of these insecticides. The structure-activity relationships of various pyrethroid derivatives suggest that small changes in their chemical makeup can lead to different biological activities. mdpi.comnih.govresearchgate.net However, the specific interactions of this compound with these alternative receptors or enzymes have not been documented.

Mechanistic Insights into the Selective Biological Action of this compound

The selective toxicity of pyrethroids towards insects over mammals is a key feature of this class of insecticides. This selectivity is attributed to several factors, including differences in the sensitivity of insect and mammalian voltage-gated sodium channels, as well as variations in metabolic pathways. nih.gov The specific contribution of the chloroacetylenic group in this compound to its selective biological action is currently unknown. Structure-activity relationship studies on other pyrethroid analogs have shown that the nature of the substituent groups can significantly influence insecticidal potency and spectrum of activity. nih.gov It is conceivable that the chloroacetylenic moiety could enhance binding to insect VGSCs or alter its metabolic stability within the target organism, but dedicated research is required to confirm these hypotheses.

Metabolic Fate and Biotransformation Pathways

Comparative Metabolic Studies of Chloroacetylenic rac-trans Permethrin (B1679614) Isomers in Biological Systems

No studies comparing the metabolism of the isomers of Chloroacetylenic rac-trans-Permethrin in any biological system have been found in the public domain. For other pyrethroids, metabolic rates and pathways can differ significantly between stereoisomers. This stereoselectivity is often due to the specific fit of the isomers within the active sites of metabolic enzymes.

Enzymatic Hydrolysis Mechanisms and Ester Cleavage Pathways

The primary route for the metabolism of many pyrethroid insecticides is the hydrolysis of the central ester bond, a reaction catalyzed by carboxylesterase enzymes. iosrjournals.orgnih.govfrontiersin.orgnih.govresearchgate.net This cleavage results in the formation of an alcohol and a carboxylic acid moiety. iosrjournals.orgresearchgate.net For permethrin, this process yields 3-phenoxybenzyl alcohol (3-PBA) and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA). nih.gov The rate of this hydrolysis can be influenced by the isomeric form of the pyrethroid, with trans-isomers often being more rapidly hydrolyzed than cis-isomers. nih.gov It is plausible that Chloroacetylenic rac-trans-Permethrin would also undergo ester hydrolysis, although the specific carboxylesterases involved and the rate of reaction are unknown.

Oxidative Biotransformation Processes Mediated by Cytochrome P450 Enzymes and Other Systems

In addition to hydrolysis, oxidative metabolism by cytochrome P450 (CYP450) monooxygenases is a major biotransformation pathway for pyrethroids. nih.govresearchgate.netresearchgate.net These enzymes can introduce hydroxyl groups at various positions on the molecule, which increases water solubility and facilitates excretion. nih.gov For permethrin, oxidation often occurs on the methyl groups of the cyclopropane (B1198618) ring and on the aromatic rings of the 3-phenoxybenzyl moiety. nih.gov The presence of a chloroacetylenic group would likely be a target for oxidative metabolism by CYP450 enzymes, potentially leading to novel metabolites not seen with other permethrin analogues. The specific CYP450 isoforms that might be involved in the metabolism of Chloroacetylenic rac-trans-Permethrin have not been investigated.

Identification and Structural Elucidation of Major Metabolites

Without experimental data, the major metabolites of Chloroacetylenic rac-trans-Permethrin can only be hypothesized based on the known metabolism of other pyrethroids. It is likely that hydrolysis would produce 3-phenoxybenzyl alcohol and a chloroacetylenic derivative of the cyclopropanecarboxylic acid. Oxidative metabolism would likely yield hydroxylated versions of the parent compound and its hydrolytic products. The table below lists the known major metabolites of permethrin.

Table 1: Known Major Metabolites of Permethrin

| Metabolite Name | Abbreviation | Parent Moiety |

|---|---|---|

| 3-phenoxybenzoic acid | 3-PBA | Alcohol |

| cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | cis-DCCA | Acid |

| trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | trans-DCCA | Acid |

Stereoselective Metabolism of Chloroacetylenic rac-trans Permethrin

The metabolism of pyrethroids is frequently stereoselective, meaning that different stereoisomers are metabolized at different rates and sometimes via different pathways. This has been observed for permethrin, where the cis- and trans-isomers, as well as their respective enantiomers, can exhibit distinct metabolic profiles. This stereoselectivity is a result of the three-dimensional structure of the molecule interacting with the active sites of metabolic enzymes. It is highly probable that the metabolism of Chloroacetylenic rac-trans-Permethrin would also be stereoselective, but no specific studies have been conducted to confirm this or to identify which isomers are preferentially metabolized.

Environmental Transformation and Degradation Pathways

Abiotic Degradation Processes of Chloroacetylenic rac-trans Permethrin (B1679614)

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For chloroacetylenic rac-trans permethrin, the primary abiotic degradation pathways are photodegradation and hydrolysis.

Photodegradation, or the breakdown of molecules by light, is a significant pathway for the dissipation of pyrethroids in the environment. While specific kinetic data for this compound is not extensively documented, the photodegradation of the parent compound, permethrin, provides a foundational understanding. Permethrin is susceptible to photolysis in both water and on soil surfaces. psu.edu The process involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of the ester bond and isomerization of the cyclopropane (B1198618) ring. nih.gov

The half-life of permethrin under photolytic conditions can vary significantly depending on the medium and light conditions. For instance, in water, the photolysis half-life of permethrin has been reported to be around 14 days when exposed to sunlight. psu.edu In a laboratory study using a mercury lamp, the photodegradation half-life of trans-permethrin (B105639) was found to be less than 25 minutes. nih.gov The presence of the chloroacetylenic group in this compound is expected to influence its photolytic stability, potentially altering the absorption of UV light and the rate of degradation.

The primary photodegradation products of permethrin include 3-phenoxybenzyl alcohol and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA) resulting from ester cleavage. psu.eduorst.edu Further oxidation of 3-phenoxybenzyl alcohol can lead to the formation of 3-phenoxybenzoic acid. acs.org It is hypothesized that the photodegradation of this compound would yield analogous products, with the cyclopropane ring containing the chloroacetylenic moiety.

Table 1: Photodegradation Data for Permethrin Isomers

| Isomer | Half-life (t1/2) | Conditions | Reference |

| trans-Permethrin | < 25 min | Methanol/acetone solution, 400W mercury lamp | nih.gov |

| cis-Permethrin (B1144874) | ~50 min | Methanol/acetone solution, 400W mercury lamp | nih.gov |

| Permethrin (mixed isomers) | 14 days | Seawater, sunlight | psu.edu |

This table presents data for permethrin as a proxy due to the lack of specific data for this compound.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of pyrethroids like permethrin to hydrolysis is highly dependent on the pH of the surrounding environment. Permethrin is relatively stable under acidic and neutral conditions (pH 4-7). nih.govnih.gov However, under alkaline conditions (pH 9), hydrolysis is accelerated. psu.edunih.gov The hydrolysis half-life of permethrin at pH 9 and 25°C has been measured to be approximately 50 days. nih.gov

The ester linkage in the permethrin molecule is the primary site of hydrolytic cleavage. The chloroacetylenic group in this compound, being an electron-withdrawing group, could potentially influence the susceptibility of the ester bond to hydrolysis, though specific studies are lacking.

Table 2: Hydrolytic Stability of Permethrin

| pH | Temperature (°C) | Half-life (t1/2) | Reference |

| 4 | 25 | Stable | nih.gov |

| 7 | 25 | Stable | nih.gov |

| 9 | 25 | 50 days | nih.gov |

| 9 | 20 | 242 days | researchgate.net |

This table presents data for permethrin as a proxy due to the lack of specific data for this compound.

Biotic Degradation in Environmental Compartments

Biotic degradation, mediated by microorganisms, is a crucial process for the breakdown of organic contaminants in soil and aquatic systems.

Microorganisms play a significant role in the degradation of permethrin in both soil and aquatic environments. orst.edufrontiersin.org The average half-life of permethrin in aerobic soils is approximately 39.5 days, with a range of 11.6 to 113 days, largely dependent on microbial activity. maryland.gov In aquatic systems, while some degradation occurs in the water column, permethrin tends to bind to sediment where microbial degradation is the primary breakdown mechanism. orst.edu

Numerous bacterial and fungal species have been identified as capable of degrading pyrethroids. frontiersin.org For instance, a strain of Acinetobacter baumannii was found to completely degrade permethrin within 72 hours under laboratory conditions. researchgate.net Similarly, species of Bacillus have demonstrated the ability to hydrolyze permethrin. frontiersin.org The rate of microbial degradation is influenced by environmental factors such as temperature, moisture, and organic matter content. nih.gov The degradation of trans-isomers of permethrin is generally faster than that of cis-isomers. tandfonline.com It is expected that this compound would also be susceptible to microbial degradation, with the specific kinetics influenced by the chloroacetylenic functional group.

The initial and most critical step in the microbial degradation of pyrethroids is the hydrolysis of the ester bond, which is catalyzed by carboxylesterase enzymes. nih.gov These enzymes are widespread in various microorganisms. nih.gov Following ester hydrolysis, the resulting alcohol and acid moieties are further metabolized. For example, 3-phenoxybenzyl alcohol can be oxidized to 3-phenoxybenzoic acid. ethz.ch

Enzymes such as pyrethroid hydrolases, which belong to the esterase family, are responsible for this initial cleavage. nih.gov The efficiency of these enzymes can be influenced by the specific stereochemistry of the pyrethroid molecule. nih.gov While specific enzymatic studies on this compound are not available, it is highly probable that carboxylesterases would be the key enzymes initiating its degradation.

Characterization of Environmental Degradates and Transformation Products

The degradation of permethrin, and by extension this compound, leads to the formation of several intermediate and final products. The primary degradation pathway involves the cleavage of the ester linkage.

The major metabolites identified from the degradation of permethrin include:

3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA) : Formed from the acid portion of the molecule. orst.edutandfonline.com

3-phenoxybenzyl alcohol (PBA) : Formed from the alcohol portion of the molecule. orst.eduacs.org

3-phenoxybenzoic acid (PBacid) : An oxidation product of 3-phenoxybenzyl alcohol. acs.org

These metabolites themselves can undergo further degradation in the environment. ethz.ch Some studies have indicated that certain degradation products of permethrin may have greater toxicity than the parent compound to some non-target organisms. acs.org For this compound, the corresponding acid degradate would be 3-(2-chloroethynyl)-2,2-dimethylcyclopropanecarboxylic acid .

Table 3: Common Degradation Products of Permethrin

| Degradation Product | Parent Moiety | Formation Pathway | Reference |

| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA) | Acid | Ester Hydrolysis | orst.edutandfonline.com |

| 3-phenoxybenzyl alcohol (PBA) | Alcohol | Ester Hydrolysis | orst.eduacs.org |

| 3-phenoxybenzoic acid (PBacid) | Alcohol | Oxidation of PBA | acs.org |

This table lists the degradation products of permethrin, which are expected to be analogous for this compound.

Research on Environmental Dissipation and Mobility

Synthetic pyrethroids like permethrin are known to be more stable than their natural counterparts, pyrethrins (B594832), which degrade rapidly in the presence of sunlight and moisture. However, compared to other classes of insecticides, pyrethroids are generally considered to degrade relatively quickly in the environment.

The primary pathways for the degradation of permethrin are hydrolysis and photodegradation. Biodegradation, mediated by microorganisms, also plays a significant role in its breakdown in soil and aquatic systems. The initial step in the biodegradation of permethrin is typically the hydrolysis of the ester linkage, which results in the formation of 3-phenoxybenzyl alcohol and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate. These metabolites are generally less toxic than the parent compound and are further degraded. For instance, 3-phenoxybenzyl alcohol is oxidized to 3-phenoxybenzoate, a common metabolite in pyrethroid degradation.

The mobility of permethrin in the environment is limited by its strong adsorption to soil and sediment particles. This is due to its low water solubility and high octanol-water partition coefficient (Kow), which indicates a high affinity for organic matter. Consequently, pyrethroids are less likely to leach into groundwater but may be transported with eroded soil particles into aquatic environments.

Research has shown that the persistence of pyrethroids can vary depending on the environmental matrix. For example, the half-life of cypermethrin, a related pyrethroid, on elm bark was found to be approximately 50 days. It has also been observed that pyrethroid residues are more persistent on leaves, potentially increasing the duration of exposure for plant-dwelling insects.

The dissipation of pyrethroids in the water column of aquatic systems is generally rapid. However, their strong tendency to partition to sediment means that these compounds can accumulate in benthic environments, posing a risk to sediment-dwelling organisms.

The following tables summarize key aspects of the environmental dissipation and mobility of permethrin based on available research.

Table 1: Factors Influencing the Environmental Dissipation of Permethrin

| Factor | Description | Reference |

| Photodegradation | Degradation by sunlight is a significant pathway for pyrethroid dissipation in the environment. | |

| Hydrolysis | Cleavage of the molecule by reaction with water, particularly the ester linkage, is a primary degradation mechanism. | |

| Biodegradation | Microorganisms in soil and water play a crucial role in breaking down permethrin, often starting with ester hydrolysis. | |

| Adsorption | Strong binding to soil and sediment organic matter limits mobility and can influence degradation rates. | |

| Environmental Matrix | Persistence varies, with longer half-lives observed on plant surfaces compared to the water column. |

Table 2: Environmental Mobility of Permethrin

| Environmental Compartment | Mobility Characteristics | Reference |

| Soil | Low mobility due to strong adsorption to soil particles. Leaching to groundwater is generally not a significant concern. | |

| Water | Rapidly dissipates from the water column by partitioning to suspended solids and sediment. | |

| Sediment | Acts as a sink for pyrethroids, leading to potential accumulation and persistence. | |

| Air | Low volatility means long-range atmospheric transport is limited; primarily associated with dust particles. |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Chloroacetylenic rac-trans Permethrin (B1679614) and its Isomers

Chromatography is an indispensable tool for the separation and analysis of Chloroacetylenic rac-trans Permethrin, a compound that, like its analogue permethrin, exists as a mixture of stereoisomers. The subtle differences in the physical and chemical properties of these isomers necessitate high-resolution separation techniques for accurate quantification and characterization.

Gas Chromatography (GC) for Volatile Components and Impurities

Gas chromatography is a primary method for the quantitative analysis of thermally stable and volatile compounds. For this compound, GC is particularly well-suited for determining purity, quantifying the active ingredient, and identifying volatile impurities that may be present from the synthesis process.

Typically, a high-resolution capillary column, such as one with a phenyl-polysiloxane stationary phase, is employed. The separation of cis and trans isomers of related pyrethroids like permethrin is often achievable with GC. chiraltech.com For instance, a validated GC method for permethrin demonstrated distinct retention times for the cis and trans isomers, allowing for their individual quantification. chiraltech.com A similar separation would be expected for the isomers of this compound, although specific retention times would need to be determined empirically.

The use of a flame ionization detector (FID) provides excellent sensitivity for quantification, while coupling the gas chromatograph to a mass spectrometer (GC-MS) allows for the definitive identification of impurities and degradation products based on their mass spectra. researchgate.net For example, a GC-MS method was developed to measure cis- and trans-permethrin (B105639) and their metabolites in various biological matrices, demonstrating the technique's power in complex sample analysis. researchgate.netsielc.com

Table 1: Representative GC Parameters for Pyrethroid Analysis

| Parameter | Typical Value/Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 150 °C hold for 1 min, ramp to 280 °C) |

| Detector | FID or Mass Spectrometer (MS) |

| Expected Outcome | Separation of cis and trans isomers, quantification of impurities |

Note: This table represents typical conditions for permethrin analysis, which would serve as a starting point for method development for this compound.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis of this compound, offering robust methods for both isomer separation and quantification. Due to the presence of multiple chiral centers in the molecule, a mixture can contain diastereomers (cis/trans isomers) and enantiomers.

Reversed-Phase HPLC: For the separation and quantification of the diastereomers (rac-trans and rac-cis isomers), reversed-phase HPLC is commonly used. A C18 column is a frequent choice for this application. researchgate.netnih.gov Methods have been developed for permethrin that achieve baseline separation of the cis and trans isomers using a mobile phase of acetonitrile (B52724) and water. proquest.com UV detection is typically performed at a wavelength where the phenoxybenzyl group shows strong absorbance. proquest.com

Chiral HPLC: To separate all four stereoisomers (the two enantiomeric pairs), chiral chromatography is required. This is crucial as different stereoisomers can exhibit varying biological activities. Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with amylose (B160209) or cellulose (B213188), have proven effective for separating the stereoisomers of permethrin. researchgate.net A notable study demonstrated that coupling two different chiral columns (CHIRALPAK® IG-3 and IJ-3) in series could achieve baseline resolution of all four permethrin stereoisomers, a feat not possible with a single column. researchgate.net This approach would be a primary strategy for the stereoselective analysis of this compound.

Table 2: Example HPLC Conditions for Permethrin Isomer Separation

| Parameter | Reversed-Phase (Diastereomers) | Chiral (Enantiomers) |

| Column | C18, 4.6 x 150 mm, 5 µm | CHIRALPAK® IG-3 + IJ-3 (coupled) |

| Mobile Phase | Acetonitrile/Water (e.g., 75:25 v/v) | Hexane/Ethanol/Diethylamine (e.g., 95:5:0.1 v/v/v) researchgate.net |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 35-45 °C | 25 °C researchgate.net |

| Detection | UV at 215 nm | UV at 280 nm researchgate.net |

Note: These conditions are based on established methods for permethrin and would require optimization for this compound.

Spectroscopic Characterization Approaches

Spectroscopic methods are essential for confirming the identity and elucidating the detailed structure of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy, in particular, provide invaluable information on molecular weight, fragmentation patterns, and the precise three-dimensional arrangement of atoms.

Mass Spectrometry (MS) for Structural Identification and Metabolite Analysis

Mass spectrometry, especially when coupled with a chromatographic inlet (GC-MS or LC-MS), is a cornerstone for the structural identification of this compound and the analysis of its metabolites.

Electron Ionization (EI) GC-MS: In GC-MS with EI, the compound will fragment in a predictable manner. The resulting mass spectrum provides a molecular fingerprint that can be used for identification. Key fragments for this compound would be expected from the cleavage of the ester bond, leading to ions corresponding to the 3-phenoxybenzyl moiety and the chloroacetylenic cyclopropane (B1198618) carboxylic acid moiety.

Electrospray Ionization (ESI) LC-MS/MS: For analyzing the compound and its metabolites in complex matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity. This technique is particularly useful for identifying metabolites formed through processes like hydrolysis of the ester linkage or oxidation. The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode allows for highly selective quantification even at trace levels.

Table 3: Predicted Mass Spectrometric Data for this compound

| Ionization Mode | Expected Ion [M+H]⁺ | Predicted Key Fragment Ions |

| ESI+ | m/z 355.1 | m/z 183 (3-phenoxybenzyl cation), ions related to the loss of the chloroacetylenic group |

Note: The exact m/z values and fragmentation patterns would need to be confirmed through experimental analysis of a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous elucidation of the stereochemistry of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

The key to distinguishing between the cis and trans isomers lies in the coupling constants (J-values) between the protons on the cyclopropane ring. For related pyrethroids, the coupling constant between the two vicinal protons on the cyclopropane ring is typically larger for the trans isomer than for the cis isomer.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to assign all proton and carbon signals unequivocally. The Nuclear Overhauser Effect (NOE) can also be used to confirm spatial proximities and further solidify the stereochemical assignment. While a specific NMR spectrum for this compound is not widely published, analysis of its structure suggests distinct signals for the methyl groups, the cyclopropane protons, the acetylenic proton, and the aromatic protons of the 3-phenoxybenzyl group.

Development and Validation of Stereoselective Analytical Methods for Research Applications

The development and validation of stereoselective analytical methods are critical for research applications, as the different stereoisomers of this compound may have distinct biological and environmental fates.

The validation process for a stereoselective HPLC method, for example, would involve assessing a range of parameters to ensure its reliability and robustness. These parameters include:

Specificity: The ability of the method to resolve all four stereoisomers from each other and from any potential impurities or matrix components.

Linearity: Demonstrating a linear relationship between the peak area and the concentration of each isomer over a defined range. proquest.com

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked matrices. proquest.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of each isomer that can be reliably detected and quantified, respectively. proquest.com

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, and temperature.

Developing such a validated method, likely based on chiral HPLC as described in section 8.1.2, is a prerequisite for any in-depth research into the properties and behavior of the individual stereoisomers of this compound.

Future Research Directions and Emerging Paradigms

Application of Computational Chemistry and Molecular Modeling in Derivative Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design of novel pyrethroid derivatives. By simulating the interactions between insecticides and their molecular targets, researchers can predict binding affinities, understand mechanisms of action, and guide synthetic efforts toward more potent and selective compounds.

A primary application is the development of homology models for the voltage-gated sodium channel (VGSC), the primary target of pyrethroids. portlandpress.comresearchgate.net For example, a homology model of the housefly VGSC was developed to predict the binding sites for pyrethroids like fenvalerate. portlandpress.com This model located the binding site within a hydrophobic cavity formed by the domain II S4-S5 linker and the IIS5 and IIIS6 helices, an area accessible from the lipid bilayer where lipid-soluble insecticides reside. portlandpress.com Such models are crucial for designing derivatives like Chloroacetylenic rac-trans Permethrin (B1679614), as they can simulate how modifications to the permethrin backbone would affect binding within this pocket.

These computational models successfully explain several key observations about pyrethroid action:

State-Dependent Affinity: Pyrethroids show the highest affinity for the open state of the sodium channel. Modeling predicts that in the closed state, the channel's conformation changes, disrupting the binding contacts for the pyrethroid. portlandpress.com

Mechanism of Action: The binding of the insecticide across different channel elements is predicted to stabilize the channel in its open state, which is consistent with the characteristic prolonged sodium tail currents observed experimentally. portlandpress.com

Resistance and Selectivity: The models incorporate the locations of known resistance mutations (knockdown resistance, or kdr), providing a structural basis for their effects. portlandpress.comnih.gov Furthermore, by identifying amino acid residues in the binding site that are not conserved between insects and non-target species (like mammals), these models provide a roadmap for designing derivatives with enhanced species selectivity. portlandpress.com

Future research will involve refining these models and applying them to predict the activity of novel chloroacetylenic derivatives, optimizing their structure for enhanced interaction with the target site while minimizing off-target effects.

Table 1: Key Insights from Molecular Modeling of Pyrethroid-VGSC Interaction

| Finding | Implication for Derivative Design | References |

| Binding Site Location | Located in a hydrophobic cavity involving the domain II S4-S5 linker and IIS5 & IIIS6 helices. | portlandpress.com |

| State-Dependent Binding | Highest affinity for the open channel conformation. | portlandpress.com |

| Mechanism | Stabilizes the open state, leading to prolonged sodium currents. | portlandpress.com |

| Selectivity | Non-conserved residues between arthropod and non-arthropod species in the binding site. | portlandpress.com |

| Resistance | Models can incorporate kdr mutations to predict their impact on binding. | nih.gov |

Integration of Advanced Omics Approaches in Pyrethroid Research (e.g., Metabolomics, Proteomics)

The challenge of insecticide resistance necessitates a deeper understanding of the biological mechanisms that insects use to counteract pyrethroids. Advanced omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a systems-level view of these mechanisms, moving beyond the single-target focus of traditional studies. mdpi.comnih.govpeerj.com

Integrating these multi-omics platforms allows researchers to build a comprehensive picture of resistance. peerj.comresearchgate.net For instance, genomics can identify gene mutations and copy number variations associated with resistance, while transcriptomics reveals changes in gene expression upon insecticide exposure. mdpi.comnih.gov Proteomics and metabolomics offer direct insights into the functional consequences, measuring changes in protein levels and metabolic pathways involved in detoxification. mdpi.comnih.gov

Proteomics: This approach identifies and quantifies the proteins present in an organism. In pyrethroid research, it has been used to identify the specific cytochrome P450 (CYP) proteins that are overexpressed in resistant insect strains, confirming their role in metabolic detoxification. mdpi.comnih.gov Future studies on insects exposed to Chloroacetylenic rac-trans Permethrin could use proteomics to identify the specific enzymes responsible for its metabolism.

Metabolomics: This technique analyzes the complete set of small-molecule metabolites within a biological system. nih.gov It can reveal how pesticide exposure alters metabolic pathways, such as energy metabolism and amino acid synthesis. scielo.org.co By comparing the metabolic profiles of susceptible and resistant insects, researchers can identify biomarkers of exposure and uncover novel detoxification pathways. nih.govfrontiersin.org Various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed in these studies. nih.govscielo.org.co

The integration of omics data is crucial for understanding the complex, multi-layered nature of insecticide resistance and will be vital for developing next-generation pyrethroids that can circumvent these mechanisms. mdpi.comresearchgate.net

Table 2: Application of Omics Technologies in Pyrethroid Research

| Omics Field | Core Function | Application in Pyrethroid Research | References |

| Genomics | Study of the complete set of DNA. | Identifies resistance-related mutations (e.g., in VGSC) and gene copy number variations. | mdpi.com |

| Transcriptomics | Study of the complete set of RNA transcripts. | Reveals dynamic changes in gene expression in response to insecticide exposure. | mdpi.comnih.gov |

| Proteomics | Study of the complete set of proteins. | Identifies and quantifies overexpressed detoxification enzymes like cytochrome P450s. | mdpi.comnih.govnih.gov |

| Metabolomics | Study of the complete set of metabolites. | Identifies metabolic pathway perturbations and biomarkers of exposure and resistance. | nih.govscielo.org.cofrontiersin.org |

Development of Novel Research Tools and Methodologies for Mechanistic Studies

Advancing the understanding of how pyrethroids like this compound function at a molecular level requires the continuous development of sophisticated research tools. Beyond the omics and computational approaches already discussed, several other methodologies are critical for detailed mechanistic investigations.

One key area is the precise identification of the insecticide's binding site. Unambiguous evidence that the pyrethroid binding site is located on the sodium channel α subunit protein was obtained using photoaffinity labeling . nih.gov This technique uses a pyrethroid analog that can be covalently bonded to its receptor upon exposure to light, allowing for the subsequent isolation and identification of the binding protein. nih.gov

Site-directed mutagenesis is another powerful tool. nih.gov By systematically altering specific amino acid residues in the proposed binding regions of the sodium channel and then expressing these modified channels in systems like Xenopus oocytes, researchers can assess the impact of each mutation on pyrethroid sensitivity. This helps to pinpoint the exact residues that are critical for binding and to validate the predictions made by molecular models. nih.gov

Furthermore, advanced analytical platforms are essential. The use of techniques like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and high-resolution NMR spectroscopy allows for highly sensitive and specific detection of metabolites and their changes in metabolomics studies, providing a detailed view of the biochemical impact of pyrethroids. nih.govresearchgate.net

These methodologies, combined with electrophysiological techniques that measure the impact on ion channel function, provide the resolution needed to dissect the complex interactions between pyrethroid derivatives and their molecular targets. researchgate.net

Strategic Directions for Enhancing Biological Efficacy and Selectivity of Pyrethroid Derivatives

The primary goals in developing new pyrethroid derivatives are to increase their insecticidal potency, enhance their stability, and improve their selectivity towards target pests over non-target organisms. nih.gov Research into derivatives like this compound is guided by several strategic directions.

One major strategy involves structural modification of the core pyrethroid scaffold. nih.govnih.gov Historical development shows that specific chemical changes can dramatically alter a compound's properties:

Improving Stability: The introduction of aromatic groups into the alcohol moiety of early pyrethrins (B594832) was a key step in creating more photostable compounds suitable for agricultural use. nih.gov Permethrin itself was among the first photostable pyrethroids developed. nih.gov

Increasing Potency: The addition of an α-cyano group to the 3-phenoxybenzyl moiety was found to greatly increase insecticidal action, defining the potent Type II class of pyrethroids. nih.govnih.gov

Exploring Novel Moieties: Research has explored replacing the traditional cyclopropane (B1198618) ring, once thought essential for activity, leading to non-ester pyrethroids like etofenprox. nih.gov Similarly, replacing the α-cyano group with other functionalities, such as an ethynyl (B1212043) group, has been investigated. nih.gov A study synthesizing derivatives with an ethynyl group instead of a cyano group found that these new compounds retained the ability to induce neuronal effects, demonstrating that the cyano group is not strictly required for this activity. nih.gov

Another key strategy is substructure splicing , which involves combining active fragments from different pesticides to generate novel hybrid compounds with potentially enhanced biological efficacy. nih.gov

Finally, leveraging insights from molecular modeling and omics is critical. By understanding the structural differences in the VGSC between insects and mammals, derivatives can be designed for higher selectivity. portlandpress.com By identifying the primary metabolic pathways that degrade a compound, its structure can be modified to be less susceptible to detoxification, thereby overcoming metabolic resistance.

Interdisciplinary Research Collaborations in Advanced Pyrethroid Science

The complexity of modern insecticide development demands a departure from siloed research. The creation of advanced pyrethroid derivatives like this compound is fundamentally an interdisciplinary endeavor, requiring seamless collaboration between multiple scientific fields.

The process of discovery and development involves an iterative cycle of design, synthesis, and biological evaluation that inherently links different disciplines. researchgate.net

Computational and Synthetic Chemistry: Computational chemists use molecular modeling to design promising new structures. portlandpress.com Synthetic organic chemists then devise and execute the synthesis of these novel compounds. arkat-usa.org

Molecular Biology and Toxicology: Molecular biologists and toxicologists evaluate the synthesized compounds. researchgate.net This involves using tools like site-directed mutagenesis to understand target-site interactions, employing omics platforms to study resistance mechanisms, and conducting bioassays to determine efficacy. nih.govnih.gov

Entomology and Ecology: Entomologists provide expertise on target pest biology and behavior, which is essential for effective product formulation and use strategies. Ecologists assess the potential impact on non-target species and the broader environment. wikipedia.org

Agronomy and Pest Management: The ultimate application of these insecticides in agriculture requires input from agronomists and specialists in Integrated Pest Management (IPM), who work to integrate chemical controls with other strategies like biological and cultural controls for sustainable pest management. mdpi.comasrb.org.in

Future breakthroughs in pyrethroid science will not come from a single discipline but from the convergence of these fields. Collaborative projects that integrate genomic data with computational modeling and high-throughput screening are essential to accelerate the discovery of safer and more effective insecticides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.